

Protocol for Assessing SH1573 Efficacy In Vivo

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Compound of Interest		
Compound Name:	SH1573	
Cat. No.:	B15575963	Get Quote

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Application Note and Protocol

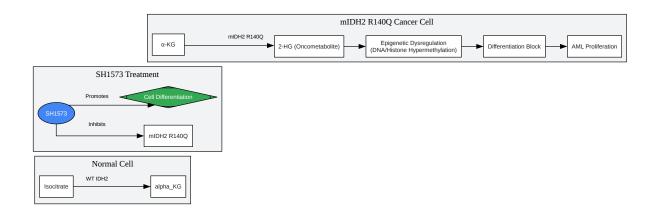
Introduction

SH1573 is a novel, independently designed and synthesized inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), specifically targeting the R140Q mutation.[1] This mutation is a key driver in certain cancers, particularly Acute Myeloid Leukemia (AML), leading to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG).[1] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to DNA and histone hypermethylation and a block in myeloid differentiation.[2][3] SH1573 has demonstrated potent and selective inhibition of the mIDH2 R140Q protein, resulting in reduced 2-HG levels and the promotion of granulocytic differentiation in preclinical models of AML.[1][4] Preclinical studies have shown that SH1573 possesses high bioavailability, good metabolic stability, and a wide tissue distribution, with a favorable safety profile.[1][4] This document provides a detailed protocol for assessing the in vivo efficacy of SH1573 in a patient-derived xenograft (PDX) mouse model of AML.

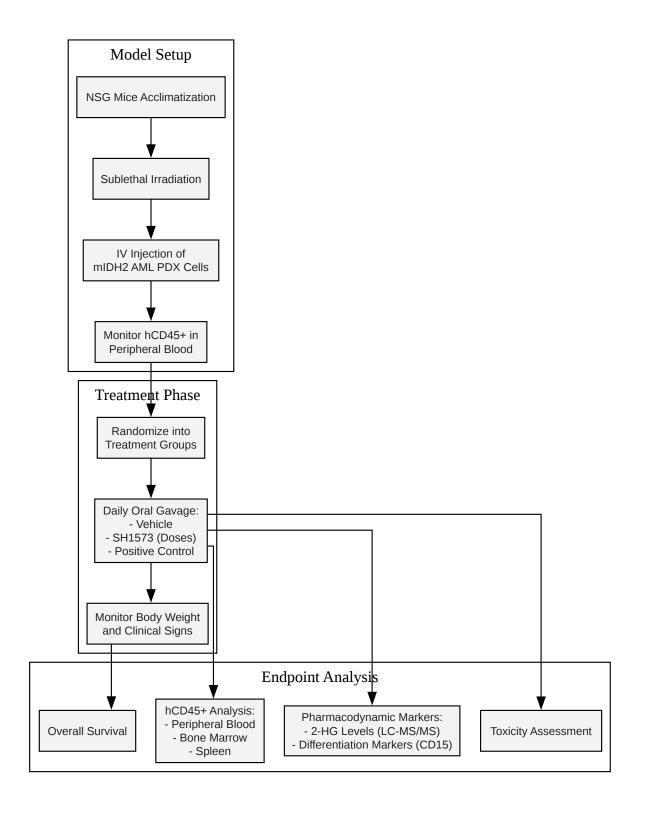
Mechanism of Action

SH1573 selectively inhibits the mutant IDH2 R140Q enzyme, thereby blocking the conversion of α -ketoglutarate (α -KG) to 2-hydroxyglutarate (2-HG). The reduction in 2-HG levels alleviates the downstream epigenetic blockade, allowing for the differentiation of leukemic blasts into mature granulocytes.









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References

- 1. Preclinical efficacy against acute myeloid leukaemia of SH1573, a novel mutant IDH2 inhibitor approved for clinical trials in China PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical efficacy against acute myeloid leukaemia of SH1573, a novel mutant IDH2 inhibitor approved for clinical trials in China PMC [pmc.ncbi.nlm.nih.gov]
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